molecular formula C5ClF10I B14742601 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane CAS No. 677-90-7

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane

Katalognummer: B14742601
CAS-Nummer: 677-90-7
Molekulargewicht: 412.39 g/mol
InChI-Schlüssel: AMGSJFYHMLWKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by the presence of multiple halogen atoms, including chlorine, iodine, and fluorine, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane typically involves halogenation reactions. One common method is the reaction of a suitable precursor with halogenating agents under controlled conditions. For example, the reaction of a fluorinated butane derivative with iodine monochloride (ICl) can yield the desired compound. Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.

    Addition Reactions: The presence of multiple halogens allows for addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: The compound’s unique halogenation pattern makes it useful in studying halogen bonding interactions in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows it to form strong interactions with various biological and chemical targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane can be compared with other highly fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct reactivity and interaction profiles compared to other similar compounds.

Eigenschaften

CAS-Nummer

677-90-7

Molekularformel

C5ClF10I

Molekulargewicht

412.39 g/mol

IUPAC-Name

1-chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane

InChI

InChI=1S/C5ClF10I/c6-3(10,11)1(7,4(12,13)14)2(8,9)5(15,16)17

InChI-Schlüssel

AMGSJFYHMLWKDS-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.